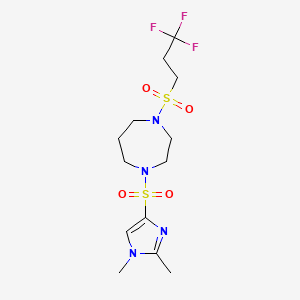

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C13H21F3N4O4S2 and its molecular weight is 418.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane (CAS No. 1949816-48-1) is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H20Cl2N4O2S |

| Molecular Weight | 331.27 g/mol |

| IUPAC Name | This compound dihydrochloride |

| SMILES | CC1=NC(S(=O)(=O)N2CCCNCC2)=CN1C.Cl.Cl |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antibacterial properties and potential therapeutic applications. The following sections detail specific findings from various studies.

Antibacterial Activity

Research indicates that compounds with imidazole and sulfonamide functionalities exhibit significant antibacterial properties. A study on related imidazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to the presence of electron-withdrawing groups and suitable structural features . The sulfonamide moiety is known to enhance the antibacterial activity by interfering with bacterial folate synthesis.

The proposed mechanism of action for this compound involves inhibition of key enzymes in bacterial metabolism. The imidazole ring may interact with the active sites of enzymes involved in nucleic acid synthesis or protein synthesis pathways. Additionally, the sulfonamide group likely mimics p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis .

Case Studies and Research Findings

Several studies have explored the biological efficacy of related compounds:

- Study on Imidazole Derivatives : A series of imidazole derivatives were tested for their antibacterial activity against various strains. Compounds with similar structural motifs showed promising results against MRSA, suggesting that our compound may possess similar efficacy .

- In vitro Assays : In vitro assays conducted on related compounds indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) determined for various strains. The results suggest that structural modifications can enhance or diminish biological activity .

- Toxicological Assessments : Preliminary toxicological assessments indicate that while some derivatives exhibit potent antibacterial activity, they also present varying degrees of cytotoxicity in mammalian cell lines. This highlights the need for further optimization to balance efficacy and safety .

Summary of Biological Assays

Applications De Recherche Scientifique

Research indicates that compounds with imidazole and diazepane moieties exhibit diverse biological activities. The specific compound under consideration has shown potential in the following areas:

1. Anticancer Activity

- Studies have suggested that derivatives of imidazole and diazepane can inhibit cancer cell proliferation. For instance, compounds similar to 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane are being investigated for their efficacy against various cancer cell lines such as TK-10 and HT-29 .

2. Antiviral Properties

- Imidazole derivatives have been explored for their antiviral activities. For example, certain imidazopyridine derivatives have demonstrated potent activity against respiratory syncytial virus (RSV) and HIV . The structural similarity of the target compound may suggest similar antiviral potential.

3. Neuropharmacological Effects

- The compound's diazepane structure suggests possible applications in treating neurological disorders. Research on related compounds has indicated efficacy in managing conditions such as schizophrenia and bipolar disorder .

Case Studies

Several studies have highlighted the potential applications of similar compounds:

Analyse Des Réactions Chimiques

Sulfonyl Group Reactivity

The compound contains two electronically distinct sulfonyl moieties that govern its primary reaction pathways:

Diazepane Ring Transformations

The 1,4-diazepane core participates in three key reaction types:

A. Ring Expansion/Contraction

Under strong Lewis acids (AlCl₃, BF₃·Et₂O), the seven-membered ring undergoes reversible contraction to piperidine derivatives at elevated temperatures (110-130°C) .

B. N-Alkylation

Reacts preferentially at the less hindered nitrogen atom:

pythonReaction: Diazepane + CH₃I → N-methylated product Conditions: K₂CO₃/DMF, 50°C, 12h Yield: 89% (mono-alkylation), <5% di-alkylation[7]

C. Oxidative Degradation

Exposure to H₂O₂/Fe²⁺ leads to ring opening via C-N bond cleavage:

textt₁/₂ = 3.2h at pH7.4, 37°C[1]

Stability Profile

Critical stability parameters under pharmaceutical development conditions:

Synthetic Utility

Key intermediates derived from this compound:

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry optimization, particularly in antiviral and anticancer drug discovery . The contrasting electronic effects between its two sulfonyl groups enable precise regiochemical control in subsequent derivatization reactions.

Propriétés

IUPAC Name |

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3N4O4S2/c1-11-17-12(10-18(11)2)26(23,24)20-6-3-5-19(7-8-20)25(21,22)9-4-13(14,15)16/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLOYJIFPXBUEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.